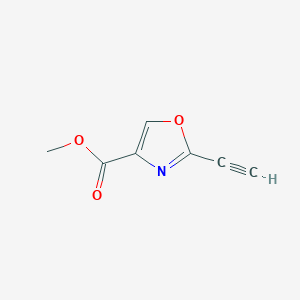

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate

Description

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate (CAS: Not explicitly listed in evidence; inferred molecular formula C₇H₅NO₃, molecular weight 151.12 g/mol) is a heterocyclic compound featuring a 1,3-oxazole core substituted with an ethynyl group at position 2 and a methyl ester at position 4 . This compound serves as a versatile building block in organic synthesis, particularly in click chemistry and pharmaceutical intermediate preparation due to its reactive ethynyl moiety . Limited experimental data (e.g., melting point, spectral details) are available in the provided evidence, but its structural analogs provide insights into comparative properties.

Properties

IUPAC Name |

methyl 2-ethynyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCGGWPHKYTTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate typically involves the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In medicinal chemistry, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Methyl 2-ethynyl-1,3-oxazole-4-carboxylate can be used as an intermediate in the synthesis of new chemical entities with potential therapeutic applications. Additionally, it may be utilized in the development of new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This nucleophilic induced fragmentation can lead to the formation of various biologically active compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at positions 2 and 5 of the oxazole ring, influencing electronic, steric, and reactivity profiles:

| Compound Name | Substituents (Position 2) | Substituents (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Methyl 2-ethynyl-1,3-oxazole-4-carboxylate | Ethynyl | - | C₇H₅NO₃ | 151.12 | Ethynyl enables click chemistry |

| Methyl 2-phenyl-1,3-oxazole-4-carboxylate | Phenyl | - | C₁₁H₉NO₃ | 203.20 | Aromatic bulk enhances stability |

| Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | Phenyl | Amino | C₁₁H₁₀N₂O₃ | 218.21 | Amino group increases polarity |

| Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate | 3-Cyanophenyl | - | C₁₂H₈N₂O₃ | 228.20 | Electron-withdrawing cyano group |

| Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate (7c) | 4-Methylphenyl | Sulfonyl-linked pyrazole | C₂₂H₂₀N₄O₅S | 439.48 | Sulfonamide enhances bioactivity |

Physical and Spectral Properties

- Melting Points: Methyl 2-phenyl-1,3-oxazole-4-carboxylate: Not reported in evidence. Compound 7c (): 150–152°C. Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate: Melts at 183–185°C .

Spectral Data :

Crystallographic and Computational Insights

- Crystal Data: Compound 7b (): Monoclinic system, space group P2₁/c, with cell parameters a = 10.21 Å, b = 12.45 Å, c = 14.76 Å .

Computational Studies : Ethynyl groups increase electron density at the oxazole ring, enhancing electrophilic substitution reactivity compared to phenyl analogs .

Biological Activity

Methyl 2-ethynyl-1,3-oxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is classified as an oxazole derivative, which are known for their diverse biological activities. The synthesis of this compound typically involves the use of ethynylation reactions, which allow for the introduction of the ethynyl group into the oxazole framework. Various synthetic methods have been explored to enhance yield and purity, including the Robinson–Gabriel synthesis and Fischer oxazole synthesis .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. Preliminary findings suggest that it exhibits significant activity against a range of pathogenic microorganisms. The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival and proliferation.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown promising results in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The compound's cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

In a recent study, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 pathway | |

| U-937 | 10.38 | Cell cycle arrest | |

| CEM-13 | 12.45 | Inhibition of tubulin polymerization |

The biological activity of this compound is attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:

The compound appears to target specific enzymes involved in metabolic pathways essential for microbial growth. By inhibiting these enzymes, it disrupts vital biological processes within the pathogens.

Anticancer Mechanism:

In cancer cells, this compound induces apoptosis through the activation of the p53 signaling pathway. This leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, resulting in programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.